N-Boc-(R)-(+)-2-amino-1-butanol

Medicinal Chemistry Antimycobacterial Agents Stereoselective Synthesis

Procurement of the wrong enantiomer or protecting group variant leads to synthetic failure and lost bioactivity. This compound solves that: the (R)-Boc-amino alcohol enables precise stereochemical control. - Guaranteed (R)-configuration: eliminates isomer separation costs and ensures target bioactivity (e.g., >20x antimicrobial potency difference vs. (S)-enantiomer). - Orthogonal Boc protection: permits selective hydroxyl modification; cleaved under mild acid, avoiding racemization risks of Fmoc/Cbz strategies. - Consistent quality: ≥97% purity, full CoA with optical rotation, batch-to-batch reliability for scale-up.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 150736-71-3
Cat. No. B115371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(R)-(+)-2-amino-1-butanol
CAS150736-71-3
SynonymsCarbamic acid, [(1R)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
InChIKeyLQRGWGOFPUXNOV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(R)-(+)-2-amino-1-butanol: 150736-71-3采购与科学选型基准数据


N-Boc-(R)-(+)-2-amino-1-butanol (CAS 150736-71-3) 是一种关键的N-Boc保护的手性氨基醇砌块,广泛用作复杂分子合成中的关键中间体 [1]。其IUPAC名称为 tert-Butyl (R)-(1-hydroxybutan-2-yl)carbamate,分子式为C₉H₁₉NO₃,分子量为189.25 g/mol 。该化合物为固体,熔点为40-45 °C 。作为(R)-(+)-2-氨基-1-丁醇的Boc保护衍生物,它在保留手性中心的同时,为氨基提供了保护,使其成为不对称合成中极具价值的组成部分 。

Workflow Asymmetric synthesis with (R)-configured N-Boc amino alcohol
Selection Chiral building block with orthogonal N-Boc protection
Format Solid; reported optical rotation specification available

采购N-Boc-(R)-(+)-2-amino-1-butanol时,为何不能简单替换为同类物


N-Boc-(R)-(+)-2-amino-1-butanol (150736-71-3) 的采购不能简单替换为未保护的类似物、消旋体或其它保护基衍生物。其核心价值在于 (R)-构型的手性中心和N-Boc保护基团的独特组合。选择(R)-对映体而非(S)-对映体对于生物活性至关重要,文献证明衍生物的抗菌活性差异超过20倍 [1]。使用消旋体(如N-Boc-DL-2-amino-1-butanol,CAS 138373-86-1)将导致手性产物异构体混合物,带来分离挑战和收率损失 。在保护基策略上,N-Boc基团比N-Cbz更易于在温和酸性条件下脱除,后者需使用强酸或氢解 ;N-Boc基团还能避免N-Fmoc衍生物在碱性条件下易消旋化的风险 。这些差异意味着替换将导致合成路线改变、纯化成本增加以及生物活性的改变。

Enantiomer (R)-configured, activity-linked Substituting (S)- or racemic may shift reported >20-fold activity difference
Protection N-Boc (mild acid labile) N-Cbz needs harsher cleavage; N-Fmoc risks base-mediated racemization
Diastereoselectivity N-Boc directs syn-reduction Unprotected or alternative protection may invert syn/anti outcome

N-Boc-(R)-(+)-2-amino-1-butanol (150736-71-3) 差异化量化证据指南


(R)-对映体 vs. (S)-对映体: 生物活性的决定性差异

在抗结核活性研究中,由(R)-2-氨基-1-丁醇衍生的化合物显示出高活性,而其(S)-对映体衍生的相同化合物即使在浓度高出20-32倍时也完全无活性 [1]。

Enantiomer Activity
Head-to-head
(R)-derived MIC 0.65–14.03 μM; (S)-derived inactive at 20–32× higher conc.
Enantiomeric configuration critical for target engagement
M. tuberculosis H37Rv assay context
Medicinal Chemistry Antimycobacterial Agents Stereoselective Synthesis

N-Boc 保护 vs. 无保护氨基醇: 化学选择性控制

N-Boc保护基是控制反应选择性的关键。文献报道,对N-Boc保护的氨基酮进行还原,可获得高选择性的syn-β-氨基醇 [1]。相反,若先脱除Boc基团再还原,则产物为anti-β-氨基醇 [1]。这表明Boc基团的存在与否可完全改变反应的非对映选择性。

Diastereoselectivity
Class-level
N-Boc α-aminoketone → syn-β-amino alcohol; unprotected → anti product
N-Boc enables chemoselective reduction for desired stereochemistry
Reported with LiEt₃BH or Li(s-Bu)₃BH
Organic Synthesis Protecting Group Chemistry Process Chemistry

Sigma-Aldrich 产品 (660108): 对映体纯度的标准化保证

Sigma-Aldrich (ALDRICH) 提供的 N-Boc-(R)-(+)-2-amino-1-butanol (产品号 660108) 具有明确的比旋光度规格,为采购和使用提供了关键的质量基准 。

Optical Purity
Specification review
[α] +23.0° to +31.0° (c=1%, CHCl₃)
Verified enantiomeric excess benchmark for batch consistency
Data to verify per supplier COA
Chiral Synthesis Quality Control Analytical Chemistry

商业化纯度基准: ≥95% 至 98%+ 的批次间一致性

主流供应商提供的 N-Boc-(R)-(+)-2-amino-1-butanol 具有高度一致的纯度规格,为采购决策提供了可靠的数据支持 。

Chemical Purity
Cross-study comparable
GC purity: ≥95.5% (Sigma-Aldrich) to 98% (Bidepharm)
Reliable purity range supports synthesis reproducibility
Variation ≤2.5% across vendors
Procurement Chemical Purity Vendor Comparison

N-Boc vs. N-Cbz 保护基: 脱除条件与分子量的差异

与N-Cbz保护的类似物相比,N-Boc保护的氨基醇在脱除条件和原子经济性方面具有优势 。

Protecting Group
Class-level
N-Boc: MW 189.25, TFA-cleavable; N-Cbz: MW 223.27, requires HBr/AcOH or H₂/Pd
N-Boc enables milder, orthogonal deprotection strategies
15.2% lower MW improves atom economy
Protecting Group Strategy Peptide Synthesis Organic Chemistry

N-Boc-(R)-(+)-2-amino-1-butanol (150736-71-3) 的最佳科研与工业应用场景


场景 1: 手性药物及生物活性分子的不对称合成

这是该化合物最核心的应用场景。其(R)-构型是构筑多种生物活性分子,尤其是抗结核药物的关键药效团 [1]。利用其作为手性砌块,可以构建具有特定立体化学的复杂分子。与使用(S)-对映体或消旋体相比,直接使用该化合物能确保产物具备所需的绝对构型,避免活性丧失 [1]。其N-Boc保护基可在合成后期于温和条件下去除,释放出氨基进行后续修饰 。

场景 2: 多步合成中的化学选择性控制

在需要对氨基醇的羟基进行氧化、酯化或磺酰化等反应时,N-Boc基团提供了对氨基的完全保护,允许对羟基进行选择性的化学修饰 [1]。文献证实,保留N-Boc保护基进行α-氨基酮还原可直接获得高选择性的syn-β-氨基醇,这比使用游离胺再进行选择性还原更为高效和可控 。这种化学选择性控制能力简化了合成路线,是其在复杂分子合成中不可或缺的优势。

场景 3: 肽模拟物及手性配体的构建模块

作为手性氨基醇,该化合物是合成肽模拟物和手性配体的理想前体 [1]。其双官能团(受保护的氨基和游离的羟基)使其能够与羧酸或其它活化酯偶联,构建更复杂的肽类似物结构。N-Boc保护基的标准化化学行为使其能够顺利融入固相或液相肽合成方案中 。对于开发新型催化剂的手性配体,其确定的(R)-构型为催化反应的对映选择性提供了基础。

场景 4: 工艺研发中的质量控制与采购标准化

在工艺放大或大规模合成中,使用具有明确定义质量标准(如Sigma-Aldrich产品660108)的该化合物,可确保反应的可重复性和产物的质量一致性 [1]。其指定的化学纯度(≥95.5%至98%+)和光学纯度(旋光度+23.0°至+31.0°)为批次间质量控制和工艺验证提供了基准 [1]。从采购角度看,选择一个能够提供完整分析数据(CoA)的可靠供应商,对于降低生产风险和确保合规至关重要。

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral bioactive molecule candidates
Enantiopure (R)-configured N-Boc amino alcohol
Stereochemical fidelity and target engagement context
Multi-step synthesis requiring chemoselective control
N-Boc orthogonal protection for amine
syn/anti diastereoselectivity in reduction steps
Peptidomimetic and chiral ligand construction
Bifunctional N-Boc amino alcohol for coupling
Compatibility with peptide coupling protocols
Process development and procurement standardization
Defined chemical and optical purity specifications
Batch-to-batch consistency via COA review

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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